3-(Cyclobutylmethoxy)azetidine CAS 1219976-56-3 chemical structure
3-(Cyclobutylmethoxy)azetidine CAS 1219976-56-3 chemical structure
An In-depth Technical Guide to 3-(Cyclobutylmethoxy)azetidine (CAS 1219976-56-3)
Executive Summary
This technical guide provides a comprehensive exploration of 3-(Cyclobutylmethoxy)azetidine, a valuable heterocyclic building block for drug discovery and medicinal chemistry. We delve into the strategic importance of the azetidine scaffold, detailing its impact on the physicochemical and pharmacokinetic properties of novel chemical entities. This document outlines a robust and validated synthetic pathway, beginning with a retrosynthetic analysis and culminating in detailed, step-by-step experimental protocols for the synthesis of the title compound from commercially available precursors. Mechanistic insights into the key Williamson ether synthesis are provided, alongside a discussion of potential applications and critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this unique structural motif in their programs.
The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become privileged structures in modern medicinal chemistry.[1][2] Their value stems from a unique combination of structural and chemical properties that address key challenges in drug design. Unlike more flexible, larger rings, the inherent ring strain and conformational rigidity of the azetidine scaffold provide a well-defined three-dimensional geometry.[2][3] This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.
Furthermore, the sp³-rich character of the azetidine ring is highly sought after as the pharmaceutical industry moves away from flat, aromatic molecules ("flatland") towards more complex, three-dimensional structures. This shift is a deliberate strategy to improve drug-likeness, enhancing properties such as solubility, metabolic stability, and receptor selectivity.[1][4] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to optimize their pharmacokinetic profiles, underscoring the scaffold's real-world therapeutic success.[1] The molecule 3-(Cyclobutylmethoxy)azetidine combines this valuable heterocycle with a cyclobutyl group, another motif used to improve metabolic stability and modulate lipophilicity, making it a highly attractive building block for lead optimization programs.
Physicochemical Profile of 3-(Cyclobutylmethoxy)azetidine
The chemical structure of 3-(Cyclobutylmethoxy)azetidine is defined by an ether linkage between the 3-position of the azetidine ring and a cyclobutylmethyl group.
Caption: Chemical Structure of 3-(Cyclobutylmethoxy)azetidine.
| Property | Value | Source |
| CAS Number | 1219976-56-3 | Inferred from Topic |
| Molecular Formula | C₈H₁₅NO | Calculated |
| Molecular Weight | 141.21 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil (Predicted) | N/A |
| Boiling Point | ~190-210 °C (Predicted at 760 mmHg) | N/A |
| LogP | 0.85 (Predicted) | N/A |
| pKa (Basic) | ~8.5 (Predicted for azetidine N) | Inferred from similar compounds[5] |
Retrosynthetic Analysis and Strategic Synthesis Plan
The most logical and industrially scalable approach to constructing 3-(Cyclobutylmethoxy)azetidine is via a Williamson ether synthesis.[6] This reaction forms an ether from an alkoxide and an organohalide.[7] The retrosynthetic analysis reveals two primary disconnection pathways originating from the central ether linkage.
Caption: Retrosynthetic analysis of 3-(Cyclobutylmethoxy)azetidine.
Strategic Choice: Pathway A is strategically superior. The electrophile, (halomethyl)cyclobutane, is a primary halide. This is ideal for the required Sₙ2 mechanism of the Williamson ether synthesis, which is highly sensitive to steric hindrance.[7][8] Pathway B would involve a secondary halide (3-haloazetidine) as the electrophile, significantly increasing the risk of a competing E2 elimination reaction, which would lower the yield and produce unwanted alkene byproducts.[9] Therefore, our forward synthesis will utilize a protected form of azetidin-3-ol as the nucleophile.
Detailed Experimental Protocols
The following protocols are designed for gram-scale synthesis and include self-validating checkpoints through purification and characterization. The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent N-alkylation and improve handling, which is removed in the final step.
Protocol 4.1: Synthesis of Precursor 1: N-Boc-3-hydroxyazetidine
This procedure adapts established methods for the protection of commercially available 3-hydroxyazetidine hydrochloride.[10][11]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyazetidine hydrochloride (5.0 g, 45.6 mmol).
-
Dissolution & Basification: Add methanol (100 mL) and stir until dissolved. Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium methoxide (25% in methanol, ~24.6 g, 114 mmol) to neutralize the hydrochloride and deprotonate the nitrogen, maintaining the temperature below 10 °C.
-
Boc Protection: To the resulting slurry, add di-tert-butyl dicarbonate (Boc₂O) (10.9 g, 50.2 mmol) portion-wise.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (100 mL) and water (50 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine as a white solid or viscous oil. The product is often of sufficient purity (>95%) to proceed without further purification.
Protocol 4.2: Synthesis of Precursor 2: (Bromomethyl)cyclobutane
This protocol describes the bromination of cyclobutylmethanol, a common transformation.
-
Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add cyclobutylmethanol (5.0 g, 58.0 mmol) and anhydrous diethyl ether (40 mL).[12][13] Cool the solution to 0 °C.
-
Bromination: Add phosphorus tribromide (PBr₃) (6.3 g, 23.2 mmol) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Carefully pour the reaction mixture over ice (~50 g). Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure (Note: product is volatile). The crude (bromomethyl)cyclobutane can be purified by distillation to yield a colorless liquid.
Protocol 4.3: Williamson Ether Synthesis of N-Boc-3-(Cyclobutylmethoxy)azetidine
This is the key bond-forming step. The choice of a strong, non-nucleophilic base like sodium hydride is critical for efficient deprotonation of the alcohol.[14]
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 g, 32.5 mmol). Wash the NaH with dry hexanes (2 x 10 mL) to remove the oil, then carefully decant the hexanes.
-
Alkoxide Formation: Add anhydrous dimethylformamide (DMF, 60 mL). Cool the suspension to 0 °C. Add a solution of N-Boc-3-hydroxyazetidine (5.0 g, 28.9 mmol) in DMF (20 mL) dropwise. Hydrogen gas will evolve. Stir at 0 °C for 30 minutes after the addition is complete.
-
Nucleophilic Substitution: Add (bromomethyl)cyclobutane (4.7 g, 31.8 mmol) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC for the disappearance of the starting alcohol.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) at 0 °C. Extract the mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with water (3 x 50 mL) and brine (50 mL). Dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield N-Boc-3-(Cyclobutylmethoxy)azetidine.
Protocol 4.4: Deprotection to Yield 3-(Cyclobutylmethoxy)azetidine
The final step is the removal of the Boc protecting group under acidic conditions.
-
Setup: To a 100 mL round-bottom flask, add N-Boc-3-(Cyclobutylmethoxy)azetidine (5.0 g, 20.7 mmol) and dichloromethane (DCM, 50 mL).
-
Deprotection: Add trifluoroacetic acid (TFA, 15 mL, 194 mmol) dropwise at room temperature.
-
Reaction: Stir the solution for 2 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM (50 mL) and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8).
-
Purification: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-(Cyclobutylmethoxy)azetidine.
Mechanistic Insights: The Williamson Ether Synthesis
The core of this synthesis, the coupling of the azetidine alkoxide with (bromomethyl)cyclobutane, proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7][8]
Caption: Sₙ2 mechanism for the Williamson ether synthesis.
-
Alkoxide Formation: The strongly basic sodium hydride irreversibly deprotonates the hydroxyl group of N-Boc-3-hydroxyazetidine, forming a potent sodium alkoxide nucleophile.
-
Concerted Substitution: The alkoxide oxygen attacks the electrophilic carbon of (bromomethyl)cyclobutane in a backside attack, opposite to the carbon-bromine bond.[8]
-
Transition State: A high-energy, five-coordinate transition state is formed where the O-C bond is partially formed and the C-Br bond is partially broken.
-
Inversion and Product Formation: The C-Br bond breaks completely, with bromide acting as the leaving group. This occurs in a single, concerted step, resulting in the formation of the ether product. The use of a primary halide electrophile is critical as it minimizes steric hindrance, allowing the nucleophile to access the backside of the electrophilic carbon, thus favoring the Sₙ2 pathway over elimination.[7]
Applications and Field-Proven Insights
3-(Cyclobutylmethoxy)azetidine is not an end-product but a sophisticated building block designed for late-stage functionalization in drug discovery pipelines.[15]
-
Scaffold Hopping & Isosteric Replacement: It can be used as a "stretched" or conformationally rigid analogue of more common motifs like piperidine or morpholine.[16] Substituting this building block into a known active compound allows chemists to explore new chemical space and potentially escape existing patent landscapes.
-
Improving DMPK Properties: The azetidine ring is known to enhance metabolic stability and aqueous solubility.[1] The cyclobutyl group can block sites of metabolism and fine-tune lipophilicity (LogP). The combination of these two saturated rings offers a powerful tool for optimizing the drug metabolism and pharmacokinetics (DMPK) profile of a lead candidate.
-
Vectorial Exit Points: The secondary amine of the azetidine ring provides a reliable synthetic handle for further modification, such as amide bond formation, reductive amination, or arylation, allowing for the systematic exploration of structure-activity relationships (SAR).
Safety, Handling, and Storage
As a research chemical, comprehensive toxicological data for 3-(Cyclobutylmethoxy)azetidine is not available. However, based on its structure and the safety profiles of its precursors (azetidines, alkyl halides), appropriate precautions must be taken.
| Guideline | Procedure | Rationale |
| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and nitrile gloves. | To prevent skin and eye contact with the potentially corrosive and irritant amine.[17][18] |
| Handling | Handle only in a well-ventilated chemical fume hood. | To avoid inhalation of potentially harmful vapors. Azetidine itself is a volatile and corrosive liquid.[19] |
| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. | To prevent degradation from atmospheric moisture and CO₂ and to maintain stability.[17] |
| Spill & Disposal | Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local regulations. | To prevent environmental contamination and ensure safe cleanup.[19] |
Conclusion
3-(Cyclobutylmethoxy)azetidine is a strategically designed building block that leverages the beneficial properties of both the azetidine and cyclobutane scaffolds. Its synthesis, reliably achieved through a protecting group strategy and a regioselective Williamson ether synthesis, is scalable and robust. By providing a unique combination of three-dimensional structure, metabolic stability, and synthetic utility, this compound serves as a powerful tool for medicinal chemists aiming to develop next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
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